molecular formula C8H15BF2O2 B13908707 2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13908707
M. Wt: 192.01 g/mol
InChI Key: DYKDYYABIUKJKG-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in various fields of chemistry due to its unique properties. The presence of the difluoroethyl group imparts distinct characteristics, making it valuable in synthetic chemistry and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,2-difluoroethanol with a boronic acid derivative under specific conditions. One common method includes the use of a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate, which facilitates the electrophilic 2,2-difluoroethylation of nucleophiles like thiols, amines, and alcohols .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hypervalent iodine reagents, transition metal catalysts, and strong nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield a variety of difluoroethylated nucleophiles, including pharmaceuticals like Captopril and Normorphine .

Scientific Research Applications

2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to act as an electrophilic reagent. The difluoroethyl group can participate in ligand coupling mechanisms, facilitating the formation of new chemical bonds with nucleophiles like thiols, amines, and alcohols . This mechanism is particularly useful in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of the difluoroethyl group and the boron-containing dioxaborolane structure. This combination imparts distinct reactivity and stability, making it valuable in various applications.

Properties

Molecular Formula

C8H15BF2O2

Molecular Weight

192.01 g/mol

IUPAC Name

2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C8H15BF2O2/c1-7(2)8(3,4)13-9(12-7)5-6(10)11/h6H,5H2,1-4H3

InChI Key

DYKDYYABIUKJKG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(F)F

Origin of Product

United States

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